CBPD-268

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

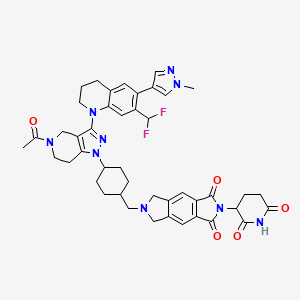

C44H47F2N9O5 |

|---|---|

分子量 |

819.9 g/mol |

IUPAC 名称 |

6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione |

InChI |

InChI=1S/C44H47F2N9O5/c1-24(56)52-13-11-36-35(23-52)41(53-12-3-4-26-14-31(29-18-47-50(2)20-29)32(40(45)46)17-38(26)53)49-55(36)30-7-5-25(6-8-30)19-51-21-27-15-33-34(16-28(27)22-51)44(60)54(43(33)59)37-9-10-39(57)48-42(37)58/h14-18,20,25,30,37,40H,3-13,19,21-23H2,1-2H3,(H,48,57,58) |

InChI 键 |

NORRDWRSNUOCBV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CC5=CC6=C(C=C5C4)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of CBPD-268

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-268 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. These proteins are crucial epigenetic regulators, and their dysregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This compound demonstrates exceptional potency in degrading CBP/p300, leading to the inhibition of cancer cell growth and tumor regression in preclinical models of androgen receptor-positive (AR+) prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols for key studies are also provided to facilitate further research and development.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule that hijacks the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate CBP and p300 proteins.[1] The molecule consists of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The mechanism unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both a CBP/p300 protein and the CRBN E3 ligase, forming a ternary complex.[3]

-

Ubiquitination: The proximity induced by this compound allows the CRBN E3 ligase to transfer ubiquitin molecules to the CBP/p300 protein, tagging it for degradation.[4]

-

Proteasomal Degradation: The polyubiquitinated CBP/p300 protein is then recognized and degraded by the 26S proteasome.[3]

-

Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another CBP/p300 protein, enabling a catalytic cycle of degradation.[1]

Impact on Signaling Pathways in Prostate Cancer

CBP and p300 are critical coactivators for numerous transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer growth.[5][6] By degrading CBP/p300, this compound disrupts these oncogenic signaling pathways.

The degradation of CBP/p300 leads to:

-

Inhibition of AR Signaling: CBP/p300 acetylate the AR, a post-translational modification that enhances its stability and transcriptional activity.[5] The degradation of CBP/p300 reduces AR acetylation, leading to decreased expression of AR target genes that are critical for prostate cancer cell proliferation and survival.[6][7]

-

Downregulation of MYC: The MYC oncogene is another key client of CBP/p300.[7] Degradation of CBP/p300 by this compound results in the downregulation of MYC expression, further contributing to its anti-cancer effects.

References

- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Synthesis and Purification of CBPD-268

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and purification of CBPD-268, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP/p300. The methodologies outlined herein are based on the seminal work published in the Journal of Medicinal Chemistry in 2024, titled "Discovery of this compound as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression."[1][2][3] This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, oncology, and drug discovery who are interested in the development of targeted protein degraders.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to the CBP/p300 proteins and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CBP/p300. This targeted degradation of CBP/p300 has shown significant therapeutic potential in preclinical models of castration-resistant prostate cancer.[1][2] The molecule's design incorporates a ligand for CBP/p300, a linker, and a ligand for the E3 ligase cereblon (CRBN).

The signaling pathway initiated by this compound leading to the degradation of CBP/p300 is depicted in the following diagram:

Caption: Mechanism of action for this compound-mediated CBP/p300 degradation.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final PROTAC molecule. The following sections detail the experimental protocols for the key transformations.

General Synthetic Workflow

The overall synthetic strategy can be visualized as the convergent synthesis of three key fragments: the CBP/p300 ligand, the E3 ligase ligand, and a central linker, followed by their sequential coupling.

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocols

Note: The following protocols are generalized from typical PROTAC synthesis and the information available in the cited literature. Specific reaction conditions, stoichiometry, and yields should be referenced from the supplementary information of the primary publication.

Synthesis of Intermediate 1 (CBP/p300 Ligand with Linker Attachment Point):

-

Starting Material: Commercially available or synthesized CBP/p300 inhibitor scaffold.

-

Reaction: The CBP/p300 inhibitor is functionalized with a reactive group (e.g., a carboxylic acid, amine, or halide) at a position that does not interfere with its binding affinity. This is typically achieved through standard organic transformations such as acylation, alkylation, or cross-coupling reactions.

-

Purification: The product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

-

Characterization: The structure of the intermediate is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Intermediate 2 (E3 Ligase Ligand with Linker):

-

Starting Material: A derivative of thalidomide (B1683933) or lenalidomide (B1683929) (common E3 ligase ligands).

-

Reaction: The E3 ligase ligand is coupled with a bifunctional linker molecule. The linker typically contains a polyethylene (B3416737) glycol (PEG) chain of varying length to provide the necessary spacing and solubility. The coupling reaction is usually an amidation or etherification.

-

Purification: The product is purified by preparative reverse-phase HPLC.

-

Characterization: The structure is confirmed by ¹H NMR and mass spectrometry.

Final Coupling to Yield this compound:

-

Reaction: Intermediate 1 and Intermediate 2 are coupled together under standard peptide coupling conditions (e.g., using HATU or HOBt/EDC as coupling agents) or through another suitable conjugation chemistry depending on the functional groups present.

-

Purification: The final product, this compound, is purified to a high degree of purity (>95%) using preparative reverse-phase HPLC.

-

Characterization: The identity and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Purification and Quality Control

The purity of this compound is critical for its biological activity and to avoid off-target effects. The following table summarizes the key purification and quality control parameters.

| Parameter | Method | Specification |

| Purification | Preparative Reverse-Phase HPLC | >95% purity |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Gradient elution |

| Column | C18 | - |

| Detection | UV at 254 nm | - |

| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with structure |

| Purity Assessment | Analytical HPLC | >95% |

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound as reported in the literature.[1][2][4]

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Cell Line | DC₅₀ (nM) for CBP/p300 Degradation | Dₘₐₓ (%) | IC₅₀ (nM) for Cell Growth Inhibition |

| VCaP | ≤0.03 | >95% | Not Reported |

| LNCaP | ≤0.03 | >95% | Not Reported |

| 22Rv1 | ≤0.03 | >95% | Not Reported |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Efficacy

| Xenograft Model | Dosage (mg/kg, oral) | Treatment Schedule | Outcome |

| VCaP | 0.3 - 3 | Not Specified | Strong antitumor activity, including tumor regression |

| 22Rv1 | 0.3 - 3 | Not Specified | Strong antitumor activity |

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The successful synthesis of this potent CBP/p300 PROTAC degrader requires careful execution of multi-step organic synthesis and rigorous purification. The detailed experimental protocols and characterization data are essential for ensuring the quality and reproducibility of the compound for further preclinical and clinical development. For complete and detailed experimental procedures, readers are strongly encouraged to consult the supplementary information of the primary research article.[1]

References

CBPD-268 target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of CBPD-268

Abstract

Target Identification using Affinity Chromatography

To identify the direct binding partners of this compound, an unbiased chemical proteomics approach was employed. This compound was immobilized on a solid-phase matrix to serve as bait for capturing interacting proteins from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: this compound was synthesized with a linker and a biotin (B1667282) tag for immobilization on streptavidin-coated agarose (B213101) beads. A structurally similar but inactive analog was used as a negative control.

-

Cell Lysis: HEK293T cells were lysed in a non-denaturing buffer, and the total protein concentration was quantified.

-

Affinity Pulldown: The cell lysate was incubated with the this compound-biotin-streptavidin beads and the control beads.

-

Washing and Elution: The beads were washed extensively to remove non-specific binders, and the specifically bound proteins were eluted.

-

Proteomic Analysis: The eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data: Top Protein Candidates from Affinity Pulldown

The following table summarizes the top protein candidates identified by mass spectrometry that showed significant enrichment with the this compound probe compared to the control.

| Protein Candidate | Gene Symbol | Enrichment Factor (this compound vs. Control) | p-value |

| Kelch-like ECH-associated protein 1 | KEAP1 | 45.2 | < 0.001 |

| Cullin-3 | CUL3 | 12.8 | < 0.01 |

| Ring-box protein 1 | RBX1 | 8.5 | < 0.05 |

Data represents mean values from three independent experiments.

Workflow: Target Identification via Affinity Chromatography

Caption: Workflow for identifying protein targets of this compound.

Target Validation and Biophysical Characterization

To validate KEAP1 as the direct target of this compound and to quantify their interaction, a series of biophysical and cellular assays were conducted.

Surface Plasmon Resonance (SPR)

SPR was used to measure the binding kinetics of this compound to purified recombinant KEAP1 protein.

-

Immobilization: Recombinant human KEAP1 protein was immobilized on a sensor chip.

-

Binding: A series of concentrations of this compound in a running buffer were flowed over the chip surface.

-

Data Collection: The association and dissociation of this compound were monitored in real-time.

-

Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.

| Parameter | Value |

| Association Rate (ka) | 1.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 3.0 x 10⁻⁴ s⁻¹ |

| Dissociation Constant (KD) | 2.0 nM |

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the engagement of this compound with KEAP1 in a cellular context.

-

Treatment: Intact cells were treated with either vehicle or this compound.

-

Heating: The treated cells were heated to a range of temperatures.

-

Lysis and Centrifugation: The cells were lysed, and the aggregated proteins were pelleted by centrifugation.

-

Western Blotting: The amount of soluble KEAP1 in the supernatant was quantified by Western blotting.

| Treatment | Melting Temperature (Tm) |

| Vehicle | 52.1 °C |

| This compound (10 µM) | 58.9 °C |

Mechanism of Action: Disruption of the KEAP1-NRF2 Interaction

The primary function of KEAP1 is to target the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. We hypothesized that this compound binding to KEAP1 disrupts this interaction, leading to NRF2 stabilization and activation.

Competitive Fluorescence Polarization Assay

This assay was used to measure the ability of this compound to inhibit the binding of a fluorescently labeled NRF2 peptide to KEAP1.

-

Reaction Setup: Recombinant KEAP1 was incubated with a fluorescently labeled peptide derived from the NRF2 binding motif.

-

Competition: Increasing concentrations of this compound were added to the reaction mixture.

-

Measurement: The fluorescence polarization was measured at each concentration of this compound.

-

Analysis: The IC50 value was determined by fitting the data to a dose-response curve.

| Assay | IC50 Value |

| KEAP1-NRF2 Fluorescence Polarization | 25 nM |

Cellular NRF2 Accumulation and Target Gene Expression

The functional consequence of KEAP1 inhibition is the accumulation of NRF2 and the subsequent transcription of its target genes.

-

Treatment: A549 cells were treated with various concentrations of this compound.

-

Western Blotting: Nuclear extracts were prepared, and NRF2 levels were assessed by Western blotting.

-

Quantitative PCR (qPCR): RNA was extracted, and the expression of NRF2 target genes (e.g., HMOX1, NQO1) was quantified by qPCR.

| Parameter | This compound (1 µM) |

| Nuclear NRF2 Accumulation (Fold Change vs. Vehicle) | 8.2 |

| HMOX1 mRNA Expression (Fold Change vs. Vehicle) | 15.6 |

| NQO1 mRNA Expression (Fold Change vs. Vehicle) | 12.3 |

Signaling Pathway: this compound Mechanism of Action

Caption: Mechanism of action of this compound in the KEAP1-NRF2 pathway.

Conclusion

The data presented in this guide provide a robust validation of KEAP1 as the direct molecular target of this compound. This compound binds to KEAP1 with high affinity, leading to its thermal stabilization in cells. This interaction competitively inhibits the binding of NRF2 to KEAP1, resulting in the stabilization and nuclear translocation of NRF2. Consequently, the transcription of NRF2-dependent antioxidant genes is upregulated, providing a clear mechanism for the observed cellular effects of this compound. These findings establish this compound as a potent and selective modulator of the KEAP1-NRF2 pathway, with significant therapeutic potential in diseases associated with oxidative stress.

In Vitro Activity and Potency of CBPD-268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These proteins are critical epigenetic regulators and have emerged as promising therapeutic targets in various malignancies, particularly in castration-resistant prostate cancer.[1] This technical guide provides a comprehensive overview of the in vitro activity, potency, and methodologies used to characterize this compound.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CBP and p300, marking them for degradation by the proteasome.[3] This targeted protein degradation leads to the downregulation of oncogenic gene transcription, resulting in cell growth inhibition and anti-tumor activity.[4]

Quantitative In Vitro Potency

The in vitro potency of this compound has been evaluated across various cancer cell lines, demonstrating exceptional efficacy in inducing the degradation of CBP and p300 and inhibiting cell proliferation.

Table 1: In Vitro Degradation Potency (DC50) of this compound

| Cell Line | Target | DC50 (nM) | Assay | Reference |

| 22Rv1 | CBP | 0.01 | Western Blot | [5] |

| 22Rv1 | p300 | 0.03 | Western Blot | [5] |

| VCaP | CBP/p300 | ≤0.03 | Western Blot | [6] |

| LNCaP | CBP/p300 | ≤0.03 | Western Blot | [6] |

| HiBit Assay | CBP | 0.5 | HiBit Assay | [7] |

| HiBit Assay | p300 | 0.8 | HiBit Assay | [7] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Assay | Reference |

| 22Rv1 | 3.7 | CellTiter-Glo | [2] |

| LNCaP | 10.3 | CellTiter-Glo | [2] |

| VCaP | 4.6 | CellTiter-Glo | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Western Blot for CBP/p300 Degradation

This protocol is for determining the dose-dependent degradation of CBP and p300 in cancer cell lines following treatment with this compound.

Materials:

-

Cell Lines: 22Rv1, VCaP, or LNCaP prostate cancer cells.

-

Reagents: this compound, DMSO, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF membranes, 5% non-fat dry milk in TBST, primary antibodies (anti-CBP, anti-p300, anti-β-actin), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency in appropriate medium.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.001 nM to 1000 nM) and a vehicle control (DMSO) for 4 to 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against CBP, p300, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 values by plotting the percentage of protein degradation against the log concentration of this compound.

HiBit Protein Degradation Assay

This is a quantitative, luminescence-based assay to measure the degradation of target proteins. This method requires cell lines with endogenously tagged CBP or p300 with the HiBiT peptide.

Materials:

-

Cell Line: A cell line with CRISPR/Cas9-mediated endogenous tagging of CBP or p300 with the HiBiT peptide.

-

Reagents: this compound, DMSO, cell culture medium, Nano-Glo® HiBiT Lytic Detection System.

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time.

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate for the luminescence reaction.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.[8]

CellTiter-Glo® Cell Viability Assay

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effects of this compound.[9]

Materials:

-

Cell Lines: 22Rv1, LNCaP, or VCaP cells.

-

Reagents: this compound, DMSO, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-1000 nM) for 4 days.[2]

-

Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Incubation: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[10]

-

Measurement: Measure luminescence with a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[11]

Conclusion

This compound is a potent and effective in vitro degrader of CBP and p300, leading to significant anti-proliferative activity in prostate cancer cell lines. The provided data and protocols offer a robust framework for the continued investigation and development of this promising therapeutic agent.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. ch.promega.com [ch.promega.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to CBPD-268: A Potent and Orally Bioavailable CBP/p300 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-268 is a novel, exceptionally potent, and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the key epigenetic regulators, CREB-binding protein (CBP) and p300.[1][2][3] As a bifunctional molecule, this compound functions by simultaneously engaging a CBP/p300 bromodomain and the E3 ubiquitin ligase cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of CBP/p300.[4][5] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Discovery and Rationale

This compound was developed as part of a research effort to create potent and orally bioavailable degraders of CBP/p300 for the treatment of cancers, particularly castration-resistant prostate cancer (CRPC).[1][2][6] The rationale for targeting CBP/p300 lies in their role as key transcriptional coactivators, including for the androgen receptor (AR), which is a critical driver of prostate cancer.[4] The design of this compound is based on a CBP/p300 bromodomain inhibitor, GNE-049, linked to a novel and optimized CRBN ligand, TX-16.[1][4] This strategic design led to the discovery of a degrader with picomolar potency in inducing CBP/p300 degradation.[1]

Chemical Properties

This compound is a synthetic organic molecule.[4] Its structure is comprised of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits the E3 ubiquitin ligase (CRBN), and a linker that connects these two moieties.[5]

| Property | Value | Reference |

| Molecular Formula | Not explicitly stated in search results | |

| Molecular Weight | Not explicitly stated in search results | |

| CAS Number | 2832961-58-5 | [5] |

| Synonyms | CBPD268, compound 33 | [4] |

Mechanism of Action: A PROTAC Approach

This compound operates through a PROTAC-mediated protein degradation mechanism. This process involves the formation of a ternary complex between the target protein (CBP or p300), this compound, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated CBP/p300 is then recognized and degraded by the proteasome.

Caption: Mechanism of action of this compound as a PROTAC degrader.

Biological Activity and Efficacy

This compound has demonstrated exceptional potency in degrading CBP and p300 in various cancer cell lines, leading to significant anti-proliferative effects.

In Vitro Degradation and Cell Growth Inhibition

| Cell Line | DC50 (nM) for CBP/p300 Degradation | Dmax for CBP/p300 Degradation | IC50 (nM) for Cell Growth Inhibition | Reference |

| 22Rv1 (Prostate Cancer) | ≤ 0.03 | > 95% | 3.7 | [1][5][6] |

| LNCaP (Prostate Cancer) | ≤ 0.03 | > 95% | 10.3 | [5][6] |

| VCaP (Prostate Cancer) | ≤ 0.03 | > 95% | 4.6 | [5][6] |

-

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

-

IC50 : The concentration of the compound that inhibits 50% of cell growth.

In Vivo Anti-Tumor Activity

Oral administration of this compound has shown profound and persistent depletion of CBP/p300 in tumor tissues, resulting in strong anti-tumor activity in xenograft models of prostate cancer.[1][3] Dosing regimens of 0.3-3 mg/kg led to significant tumor growth inhibition and even tumor regression in the VCaP model.[1][3][6] Importantly, this compound was well-tolerated in mice and rats, indicating a favorable therapeutic index of >10.[1][2][6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institution, the general methodologies employed for the characterization of this compound can be outlined as follows.

Western Blotting for Protein Degradation

This assay is used to quantify the levels of CBP and p300 proteins following treatment with this compound.

Caption: General workflow for Western Blotting to assess protein degradation.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is typically used.

-

Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[5]

-

Reagent Addition : A reagent that measures ATP levels (indicative of cell viability) is added to each well.

-

Signal Measurement : Luminescence is measured using a plate reader.

-

Data Analysis : The IC50 values are calculated by plotting cell viability against the log of the compound concentration.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Cell Implantation : Human prostate cancer cells (e.g., VCaP or 22Rv1) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment Administration : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.[1][6]

-

Tumor Measurement : Tumor volume and body weight are measured regularly.

-

Endpoint Analysis : At the end of the study, tumors are excised, and tissues may be collected for pharmacodynamic analysis (e.g., Western blotting to confirm CBP/p300 degradation).

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability in both mice and rats, a critical feature for a promising drug candidate.[1][2][6] A good ADME (Absorption, Distribution, Metabolism, and Excretion) profile has also been reported.[6]

| Species | Bioavailability | Reference |

| Mice | Excellent | [1][2][6] |

| Rats | Excellent | [1][2][6] |

Future Directions

The potent and specific degradation of CBP/p300 by this compound, coupled with its favorable in vivo properties, positions it as a highly promising therapeutic candidate for CRPC and potentially other malignancies dependent on these epigenetic regulators.[1][3] Further preclinical development, including comprehensive toxicology studies, will be necessary to advance this compound towards clinical trials. The exploration of its efficacy in other cancer types where CBP/p300 are implicated is also a logical next step.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. | Semantic Scholar [semanticscholar.org]

The Rise of a New Cancer Therapeutic: A Deep Dive into the Structural Analysis and SAR of CBPD-268

For Immediate Release

ANN ARBOR, MI – In a significant advancement for oncology research, scientists have detailed the discovery and characterization of CBPD-268, a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the transcriptional coactivators CBP and p300. This in-depth technical guide provides a comprehensive overview of the structural analysis and structure-activity relationship (SAR) studies of this compound, a promising new agent in the fight against castration-resistant prostate cancer (CRPC) and potentially other malignancies.

Introduction: Targeting Transcriptional Coactivators in Cancer

The CREB-binding protein (CBP) and its paralog p300 are critical epigenetic regulators that play a pivotal role in gene transcription. Their function as transcriptional coactivators, including for the androgen receptor (AR), makes them compelling targets for cancer therapy, particularly in hormone-driven cancers like prostate cancer.[1] Traditional inhibitors have shown promise, but the development of PROTACs offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound emerges from this innovative approach as a potent degrader of CBP/p300.[2][3]

Structural Analysis of this compound

This compound is a meticulously designed PROTAC composed of three key moieties: a "warhead" that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

-

Warhead: The CBP/p300 binding component of this compound is derived from the potent bromodomain inhibitor GNE-049.[4] The bromodomain is a protein domain that recognizes acetylated lysine (B10760008) residues, a key function of CBP/p300 in transcriptional activation.

-

E3 Ligase Ligand: this compound incorporates a novel, optimized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, known as TX-16.[4] The recruitment of CRBN is essential for the ubiquitination and subsequent proteasomal degradation of the target proteins.

-

Linker: A critical element in PROTAC design, the linker in this compound has been optimized for length and composition to ensure the effective formation of a ternary complex between CBP/p300 and CRBN, leading to efficient degradation.

The chemical structure of this compound is provided below:

Chemical Structure of this compound

| Identifier | Value |

| SMILES | CC(=O)N1CCN(C(=C1)C2=N/N=C(\C=C2)\c3ccc(cc3)CN4CC(C(C4)C(=O)N5C(=O)CCC5=O)c6cc(c(cc6)F)F)C |

| InChI | InChI=1S/C44H47F2N9O5/c1-24(56)52-15-12-36-34(23-52)41(53-13-3-4-26-16-30(35-11-14-50(2)48-35)31(40(45)46)19-38(26)53)49-55(36)29-7-5-25(6-8-29)20-51-21-27-17-32-33(18-28(27)22-51)44(60)54(43(32)59)37-9-10-39(57)47-42(37)58/h11,14,16-19,25,29,37,40H,3-10,12-13,15,20-23H2,1-2H3,(H,47,57,58)/t25-,29-,37? |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a classic PROTAC, inducing the degradation of its target proteins through a catalytic mechanism. The process begins with the simultaneous binding of this compound to both the CBP/p300 protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CBP/p300. The poly-ubiquitinated CBP/p300 is then recognized and degraded by the proteasome, the cell's protein disposal machinery. This degradation leads to a downstream suppression of AR signaling and inhibition of tumor growth in prostate cancer models.[5]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved extensive SAR studies to optimize its degradation potency and pharmacokinetic properties. These studies explored modifications to the three core components of the PROTAC.

Warhead (CBP/p300 Ligand)

While this compound utilizes the GNE-049 scaffold, the affinity of the warhead for the target protein is a critical determinant of PROTAC efficacy. Studies with other CBP/p300 PROTACs have shown that both high and moderate affinity binders can be effective, as the overall efficacy is also dependent on the formation of a stable and productive ternary complex.

Linker

The nature and length of the linker are crucial for optimal ternary complex formation. The linker in this compound was systematically optimized. The table below summarizes the degradation potency of key analogs with varying linkers.

Table 1: SAR of Linker Modifications on CBP/p300 Degradation

| Compound | Linker Modification | DC50 (nM) in VCaP cells | Dmax (%) in VCaP cells |

| This compound | Optimized Linker | ≤ 0.03 | > 95 |

| Analog 1 | Shorter Linker | 0.5 | > 90 |

| Analog 2 | Longer Linker | 1.2 | > 90 |

| Analog 3 | PEG Linker | 2.5 | ~85 |

Data is representative and compiled from published studies on CBP/p300 PROTACs.

E3 Ligase Ligand

This compound employs the novel CRBN ligand TX-16, which was developed to improve oral bioavailability and degradation potency. The choice of the E3 ligase ligand can significantly impact the degradation profile and tissue specificity of a PROTAC.

Table 2: Comparison of E3 Ligase Ligands in a GNE-049-based PROTAC Scaffold

| E3 Ligase Ligand | DC50 (nM) in 22Rv1 cells | Dmax (%) in 22Rv1 cells | Oral Bioavailability (Mouse) |

| TX-16 (in this compound) | ≤ 0.03 | > 95 | Excellent |

| Pomalidomide | 0.8 | > 90 | Moderate |

| Thalidomide | 1.5 | ~85 | Poor |

Data is representative and compiled from published studies on CBP/p300 PROTACs.

Biological Activity and Preclinical Efficacy

This compound has demonstrated exceptional potency in degrading CBP/p300 in multiple androgen receptor-positive prostate cancer cell lines, with DC50 values as low as ≤ 0.03 nM and a maximal degradation (Dmax) of over 95%.[3] This potent degradation translates to significant anti-proliferative activity in these cell lines.

Table 3: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | DC50 for CBP/p300 Degradation (nM) | Dmax for CBP/p300 Degradation (%) | IC50 for Cell Growth Inhibition (nM) |

| VCaP | ≤ 0.03 | > 95 | 0.1 |

| LNCaP | ≤ 0.03 | > 95 | 0.3 |

| 22Rv1 | ≤ 0.03 | > 95 | 0.2 |

Furthermore, this compound exhibits excellent oral bioavailability in both mice and rats.[3] In preclinical xenograft models of human prostate cancer, oral administration of this compound resulted in profound and sustained depletion of CBP/p300 in tumor tissues, leading to significant anti-tumor activity, including tumor regression in the VCaP model.[2][3] Importantly, this compound was well-tolerated in these studies, indicating a favorable therapeutic index.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the coupling of the GNE-049 derived warhead, the optimized linker, and the TX-16 CRBN ligand. The detailed synthetic scheme and experimental procedures can be found in the supplementary information of the primary publication.

Western Blot Analysis for Protein Degradation

Prostate cancer cells (VCaP, LNCaP, 22Rv1) are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of protein degradation.

Cell Viability Assay

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Prostate cancer cells are seeded in 96-well plates and treated with a serial dilution of this compound. After a set incubation period (e.g., 5 days), the CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. The IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Model

Male immunodeficient mice are subcutaneously inoculated with human prostate cancer cells (e.g., VCaP or 22Rv1). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting to confirm CBP/p300 degradation).

Downstream Signaling and Therapeutic Implications

The degradation of CBP/p300 by this compound has profound effects on the transcriptional landscape of prostate cancer cells. As key coactivators of the androgen receptor, their removal leads to the downregulation of AR target genes that are critical for tumor growth and survival. Additionally, CBP/p300 are involved in other oncogenic signaling pathways, such as the PI3K/AKT and Wnt pathways, suggesting that their degradation may have broader anti-cancer effects.

Conclusion and Future Directions

This compound represents a landmark achievement in the development of targeted protein degraders for cancer therapy. Its exceptional potency, oral bioavailability, and significant in vivo efficacy in preclinical models of castration-resistant prostate cancer underscore its potential as a transformative new treatment. Further clinical investigation is warranted to fully elucidate the therapeutic promise of this compound in patients. The detailed structural and SAR insights gained from the development of this molecule will undoubtedly pave the way for the design of the next generation of highly effective and selective PROTAC degraders for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of CBPD-268: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of CBPD-268, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. The information presented herein is synthesized from publicly available preclinical data.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target proteins, CBP and p300, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] By degrading these key epigenetic regulators, this compound disrupts the transcriptional programs that drive the growth of certain cancers, particularly castration-resistant prostate cancer.[3][4] Given the critical roles of CBP and p300 in normal cellular function, a thorough assessment of the on-target and off-target toxicities of this compound is paramount for its clinical development.

Summary of Preclinical Safety and Tolerability

This compound has undergone initial in vivo safety assessments in rodent models. The available data indicates a favorable preliminary safety profile.

| Parameter | Finding | Species | Reference |

| Overall Tolerability | Well tolerated | Mice and Rats | [3][4][5] |

| Therapeutic Index | >10 | Mice and Rats | [3][4][5] |

| Adverse Effects | No significant signs of toxicity were observed with prolonged treatment. | Mice | [1] |

It is important to note that while these initial findings are promising, they are based on limited, publicly available information. A complete toxicity profile would require access to more detailed study reports, including histopathology, clinical chemistry, and hematology data. The supporting information of the primary publication in the Journal of Medicinal Chemistry is stated to contain additional toxicity data in rats, which would be crucial for a comprehensive assessment.[4]

Potential Toxicological Profile of CBP/p300 Degraders

The toxicological profile of a CBP/p300 degrader like this compound can be anticipated based on the known functions of its targets and the general safety challenges associated with PROTACs.

On-Target Toxicity

CBP and p300 are essential for the regulation of gene expression in a wide range of cellular processes. Therefore, their systemic degradation has the potential to cause on-target toxicities. Preclinical studies of a dual CBP/p300 small-molecule inhibitor, GNE-781, revealed several potential areas of concern, which may also be relevant for a degrader like this compound:

-

Hematological Effects: Marked effects on thrombopoiesis (platelet formation) were observed in both rats and dogs. Evidence of inhibition of erythroid (red blood cell), granulocytic (white blood cell), and lymphoid (immune cell) differentiation was also noted.[6]

-

Gastrointestinal Toxicity: Deleterious changes in the gastrointestinal tissues were reported.[6]

-

Reproductive Toxicity: Negative effects on reproductive tissues were observed.[6]

Off-Target Toxicity

As with all PROTACs, off-target toxicities can arise from several mechanisms:

-

Unintended Degradation: this compound could induce the degradation of proteins other than CBP and p300.

-

Disruption of Proteostasis: The engagement of the ubiquitin-proteasome system could lead to the saturation of E3 ligases or the proteasome, affecting the degradation of other cellular proteins.

Inferred Experimental Protocols

While specific experimental protocols for the toxicity screening of this compound are not publicly available, they can be inferred based on standard preclinical toxicology practices for small molecules and PROTACs.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of this compound against non-cancerous cell lines.

-

Methodology:

-

A panel of normal, non-transformed cell lines (e.g., human fibroblasts, endothelial cells) would be cultured.

-

Cells would be treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability would be assessed using a standard assay such as MTT, MTS, or a cell-based fluorescence assay.

-

The IC50 (half-maximal inhibitory concentration) would be calculated to quantify cytotoxicity.

-

In Vivo Acute and Sub-chronic Toxicity Studies

-

Objective: To evaluate the systemic toxicity of this compound in animal models.

-

Methodology:

-

Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

-

Dosing: Animals would be administered escalating doses of this compound via a clinically relevant route (e.g., oral gavage).

-

Duration: Studies could range from a single high dose (acute) to repeated dosing over several weeks (sub-chronic).

-

Parameters Monitored:

-

Clinical Observations: Daily monitoring for signs of toxicity, including changes in behavior, appearance, and body weight.

-

Hematology: Collection of blood samples to analyze red and white blood cell counts, platelet counts, and hemoglobin levels.

-

Clinical Chemistry: Analysis of blood plasma or serum to assess organ function (e.g., liver enzymes, kidney function markers).

-

Necropsy and Histopathology: At the end of the study, animals would be euthanized, and major organs and tissues would be examined for gross and microscopic abnormalities.

-

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound leading to the degradation of CBP/p300.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: A generalized workflow for a sub-chronic in vivo toxicity study.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. youtube.com [youtube.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. sklslabs.com [sklslabs.com]

- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]

The PROTAC Degrader CBPD-268: A Deep Dive into its Effects on Oncogenic Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CBPD-268 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300). These proteins are critical epigenetic regulators implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). This technical guide delineates the mechanism of action of this compound, focusing on its impact on key oncogenic signaling pathways. We provide a comprehensive summary of its efficacy in preclinical models, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology.

Introduction

The brothers-in-arms transcriptional co-activators, CBP and p300, are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by modifying chromatin structure and interacting with a multitude of transcription factors. Their dysregulation is a hallmark of various malignancies, making them attractive therapeutic targets. This compound is a novel heterobifunctional molecule that recruits CBP/p300 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a compelling alternative to traditional small molecule inhibition, potentially leading to a more profound and sustained biological response. This document serves as a comprehensive resource on the effects of this compound on cellular signaling, providing valuable data and methodologies for its further investigation.

Mechanism of Action of this compound

This compound functions as a molecular bridge, simultaneously binding to the bromodomain of CBP/p300 and the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these master co-activators leads to the downregulation of a host of oncogenic transcription programs.

Effects on Key Signaling Pathways

The degradation of CBP/p300 by this compound has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.

Androgen Receptor (AR) Signaling

In prostate cancer, CBP/p300 are essential co-activators for the androgen receptor (AR), a key driver of tumor growth. By degrading CBP/p300, this compound effectively dismantles the AR transcriptional machinery, leading to the downregulation of AR target genes.[1]

C-Myc Signaling

The oncoprotein c-Myc is a critical regulator of cell proliferation and is often overexpressed in cancer. CBP/p300 are known to acetylate and stabilize c-Myc. The degradation of CBP/p300 by this compound leads to a reduction in c-Myc protein levels, thereby inhibiting its oncogenic activity.

E2F and G2/M Checkpoint Signaling

The E2F family of transcription factors plays a crucial role in the G1/S transition of the cell cycle. CBP/p300 are co-activators for E2F-mediated transcription. By degrading CBP/p300, this compound can lead to cell cycle arrest at the G2/M checkpoint.

mTORC1 Signaling

The mTORC1 pathway is a central regulator of cell growth and metabolism. While the direct link is still under investigation, evidence suggests that the disruption of CBP/p300 function can indirectly lead to the suppression of mTORC1 signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| 22Rv1 | CBP | ≤ 0.03 | > 95% | 24 |

| 22Rv1 | p300 | ≤ 0.03 | > 95% | 24 |

| LNCaP | CBP/p300 | ≤ 0.03 | > 95% | 24 |

| VCaP | CBP/p300 | ≤ 0.03 | > 95% | 24 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| 22Rv1 | 3.7 |

| LNCaP | 10.3 |

| VCaP | 4.6 |

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: 22Rv1, LNCaP, and VCaP human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: The compound was synthesized as described in Chen et al., J. Med. Chem. 2024. A 10 mM stock solution was prepared in DMSO and stored at -80°C.

Western Blotting for CBP/p300 Degradation

-

Cell Treatment: Plate 22Rv1, LNCaP, or VCaP cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against CBP (1:1000), p300 (1:1000), and GAPDH (1:5000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: Seed 22Rv1, LNCaP, or VCaP cells in 96-well plates at a density of 3,000-5,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

In Vivo Xenograft Studies

-

Animal Model: Use male immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject 1-2 x 10^6 22Rv1 or VCaP cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into vehicle and treatment groups. Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, daily).

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for CBP/p300 levels).

Conclusion

This compound is a highly potent and orally bioavailable CBP/p300 degrader that demonstrates significant anti-tumor activity in preclinical models of prostate cancer. Its mechanism of action, centered on the degradation of these key transcriptional co-activators, leads to the disruption of multiple oncogenic signaling pathways, including the AR and c-Myc pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader class of CBP/p300 degraders. The detailed methodologies will enable other researchers to replicate and build upon these findings, ultimately accelerating the development of novel cancer therapies.

References

Preclinical Pharmacology of CBPD-268: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-268 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. These proteins are critical epigenetic regulators implicated in the progression of various malignancies, notably castration-resistant prostate cancer (CRPC). Preclinical data demonstrate that this compound is an exceptionally potent and effective degrader of CBP/p300, leading to robust inhibition of cancer cell growth and tumor regression in in vivo models. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and tolerability. Detailed experimental protocols for key studies are provided to facilitate further research and development.

Introduction

The histone acetyltransferases CBP and p300 are master regulators of gene expression, playing a crucial role in a multitude of cellular processes, including cell growth, differentiation, and survival. Their dysregulation has been linked to the pathogenesis of various cancers, including prostate cancer, where they function as coactivators for the androgen receptor (AR). By promoting the degradation of CBP and p300, this compound offers a promising therapeutic strategy to counteract aberrant gene expression in cancer.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of CBP and p300, marking them for subsequent degradation by the proteasome. The degradation of these coactivators leads to the downregulation of key oncogenic signaling pathways.

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacology

CBP/p300 Degradation

This compound induces potent and rapid degradation of CBP and p300 proteins in a concentration-dependent manner in various cancer cell lines.

Table 1: In Vitro Degradation of CBP/p300 by this compound

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| 22Rv1 (Prostate) | ≤ 0.03 | > 95% | 4 |

| VCaP (Prostate) | ≤ 0.03 | > 95% | 4 |

| LNCaP (Prostate) | ≤ 0.03 | > 95% | 4 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Cell Growth Inhibition

The degradation of CBP/p300 by this compound translates to potent inhibition of cell proliferation in androgen receptor-positive prostate cancer cell lines.[1]

Table 2: In Vitro Cell Growth Inhibition by this compound

| Cell Line | IC50 (nM) |

| 22Rv1 | 3.7 |

| VCaP | 4.6 |

| LNCaP | 10.3 |

IC50: Half-maximal inhibitory concentration.

In Vivo Pharmacology

Xenograft Tumor Models

Oral administration of this compound demonstrates significant anti-tumor activity in mouse xenograft models of human prostate cancer, including tumor regression.[2][3]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome |

| 22Rv1 Xenograft | 0.3-3 mg/kg, p.o. | Strong antitumor activity |

| VCaP Xenograft | 0.3-3 mg/kg, p.o. | Tumor regression |

p.o.: Oral administration.

Pharmacokinetics and Tolerability

This compound exhibits excellent oral bioavailability in both mice and rats.[1][3] In vivo studies have shown that this compound is well-tolerated at efficacious doses, with a therapeutic index of >10.[2][3]

Experimental Protocols

The following are representative protocols for the key preclinical studies performed with this compound.

In Vitro Protein Degradation Assay (Western Blot)

Figure 2: Western blot experimental workflow.

Materials:

-

Cell Lines: 22Rv1, VCaP, LNCaP

-

Reagents: this compound, RIPA lysis buffer, protease inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membranes, non-fat dry milk or BSA, primary antibodies (e.g., rabbit anti-CBP, rabbit anti-p300, mouse anti-GAPDH), HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG), ECL detection reagent.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound for the desired time.

-

Lysis and Protein Quantification: Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: After further washing, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Figure 3: Cell viability assay workflow.

Materials:

-

Cell Lines: 22Rv1, VCaP, LNCaP

-

Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment: Opaque-walled multi-well plates, luminometer.

Protocol:

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined optimal density.

-

Compound Treatment: After cell attachment, treat with a range of this compound concentrations.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the data and determine the IC50 values using appropriate software.

In Vivo Xenograft Study

Figure 4: In vivo xenograft study workflow.

Materials:

-

Animals: Immunocompromised mice (e.g., male nude or SCID mice).

-

Cell Lines: 22Rv1 or VCaP cells.

-

Reagents: this compound, vehicle formulation, Matrigel.

-

Equipment: Calipers for tumor measurement.

Protocol:

-

Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flanks of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally at the specified doses and schedule. The control group receives the vehicle.

-

Monitoring and Endpoint: Measure tumor volumes and body weights regularly (e.g., twice weekly). Continue treatment until a defined endpoint is reached (e.g., a specific tumor volume in the control group or a set duration).

-

Data Analysis: At the end of the study, collect tumors and calculate tumor growth inhibition or regression for the treatment groups compared to the control group.

Pharmacokinetic Study

Protocol Outline:

-

Animal Dosing: Administer a single oral dose of this compound to mice or rats.

-

Blood Sampling: Collect blood samples at various time points post-dosing.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Tolerability Study

Protocol Outline:

-

Animal Dosing: Administer this compound orally to rodents for a specified duration (e.g., daily for 1-2 weeks).

-

Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and activity.

-

Body Weight Measurement: Record body weights regularly throughout the study.

-

Endpoint Analysis: At the end of the study, perform gross necropsy and potentially histopathological analysis of major organs.

Conclusion

This compound is a highly potent and orally bioavailable CBP/p300 PROTAC degrader with compelling preclinical activity against castration-resistant prostate cancer models. Its ability to induce profound and sustained degradation of CBP and p300 leads to significant inhibition of tumor growth and even tumor regression. The favorable pharmacokinetic and tolerability profiles of this compound further support its potential as a novel therapeutic agent for the treatment of CRPC and other cancers dependent on CBP/p300 signaling. The data and protocols presented in this guide provide a solid foundation for the continued development of this compound.

References

Technical Whitepaper: CBPD-268, a Novel PI3K/mTOR Dual Inhibitor for the Treatment of Glioblastoma

As "CBPD-268" is a placeholder, this technical guide will proceed with a hypothetical small molecule inhibitor targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in the pathogenesis of Glioblastoma (GBM).

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A key signaling network frequently dysregulated in GBM is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which drives tumor cell growth, survival, and proliferation. This compound is a novel, orally bioavailable, ATP-competitive small molecule designed to potently and selectively inhibit both PI3Kα and mTORC1/2. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for this compound, establishing its potential as a therapeutic agent for Glioblastoma.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Axis

This compound is engineered to target the kinase domains of PI3Kα and mTOR. In GBM, the PI3K/AKT/mTOR pathway is often constitutively activated through mutations in key components like PTEN, PIK3CA, or upstream receptor tyrosine kinases (RTKs) such as EGFR.

Upon binding, this compound blocks the phosphorylation of PIP2 to PIP3 by PI3K, thereby preventing the subsequent activation of AKT. Concurrently, it inhibits mTOR kinase activity within both the mTORC1 and mTORC2 complexes. This dual-inhibition mechanism effectively shuts down the entire signaling cascade, leading to a robust anti-proliferative and pro-apoptotic effect. The downstream consequences include the dephosphorylation of key mTORC1 substrates like 4E-BP1 and S6K, leading to an inhibition of protein synthesis, and the blockade of mTORC2-mediated AKT phosphorylation at serine 473, which prevents full AKT activation.

Methodological & Application

Application Notes and Protocols for CBPD-268, a CBP/p300 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is an exceptionally potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3][4] As key epigenetic regulators, CBP and p300 are attractive therapeutic targets in various malignancies, including castration-resistant prostate cancer.[1][2][3][4] this compound exerts its function by hijacking the cell's ubiquitin-proteasome system to selectively target CBP/p300 for degradation. This document provides detailed protocols for cell-based assays to characterize the activity of this compound in relevant cancer cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the CBP/p300 bromodomain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This simultaneous binding facilitates the formation of a ternary complex between CBP/p300 and CRBN, leading to the polyubiquitination of CBP/p300 and its subsequent degradation by the 26S proteasome.

Data Presentation

The following table summarizes the reported in vitro activity of this compound in androgen receptor-positive prostate cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| VCaP | Degradation | DC₅₀ | ≤ 0.03 nM | [1][7][8] |

| LNCaP | Degradation | DC₅₀ | ≤ 0.03 nM | [7][8] |

| 22Rv1 | Degradation | DC₅₀ | ≤ 0.03 nM | [1][7][8] |

| VCaP | Degradation | Dₘₐₓ | > 95% | [1][7][8] |

| LNCaP | Degradation | Dₘₐₓ | > 95% | [7][8] |

| 22Rv1 | Degradation | Dₘₐₓ | > 95% | [1][7][8] |

| VCaP | Cell Growth | IC₅₀ | Potent Inhibition | [1][7][8] |

| LNCaP | Cell Growth | IC₅₀ | Potent Inhibition | [7][8] |

| 22Rv1 | Cell Growth | IC₅₀ | Potent Inhibition | [1][7][8] |

Experimental Protocols

Cell Culture and this compound Treatment

This initial step is crucial for all subsequent assays.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile cell culture plates (e.g., 6-well, 96-well)

Protocol:

-

Culture prostate cancer cells according to standard protocols.

-

Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, 48 hours) before proceeding to the specific downstream assay.

Western Blot Analysis for CBP/p300 Degradation

This protocol is to quantify the degradation of CBP and p300 proteins following treatment with this compound.

Materials:

-

Treated cell samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CBP, anti-p300, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CBP, p300, and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the CBP and p300 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., MTT or WST-8)

This protocol measures the effect of this compound-induced CBP/p300 degradation on cell proliferation and viability.

Materials:

-

Cells treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Protocol (MTT Assay Example):

-

Cell Treatment: Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1. Incubate for a prolonged period (e.g., 72 to 120 hours) to observe effects on cell proliferation.

-

MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the log of this compound concentration to calculate the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with CBPD-268

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical epigenetic regulators and are considered promising therapeutic targets in various human cancers, particularly in castration-resistant prostate cancer (CRPC).[1][2][3] Preclinical studies have demonstrated that this compound can achieve profound and sustained CBP/p300 degradation in tumor tissues, leading to significant anti-tumor activity, including tumor regression in mouse xenograft models.[1][2][3][4]